Prosulfuron

Catalog No.
S602473
CAS No.
94125-34-5
M.F
C15H16F3N5O4S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prosulfuron

CAS Number

94125-34-5

Product Name

Prosulfuron

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea

Molecular Formula

C15H16F3N5O4S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

LTUNNEGNEKBSEH-UHFFFAOYSA-N

SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F

solubility

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C
Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180

Synonyms

prosulfuron

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F

The exact mass of the compound Prosulfuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 29 mg/l (ph 4.5), 87 mg/l (ph 5.0), 4000 mg/l (ph 6.8), 43000 mg/l (ph 7.7) at 25 °csolubility in g/l at 25 °c: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Prosulfuron (CAS 94125-34-5) is a triazinyl sulfonylurea herbicide and a quantitatively established inhibitor of acetolactate synthase (ALS). From a procurement and formulation perspective, it is characterized by its weak acid nature (pKa 3.76) and highly pH-dependent aqueous solubility, shifting from 87 mg/L at pH 5 to 43,000 mg/L at pH 7.7 [1]. Unlike many conventional agrochemicals, its low volatility and specific degradation pathways make it a critical active ingredient in water-dispersible granules (WDG) and a benchmark analytical standard for environmental fate studies [1].

Substituting prosulfuron with other sulfonylureas, such as nicosulfuron or rimsulfuron, fundamentally alters formulation stability, target efficacy, and environmental persistence [1]. While rimsulfuron degrades rapidly in aqueous environments (half-life <12 days), prosulfuron exhibits extended hydrolytic stability (half-life up to 399 days near neutral pH), making it non-interchangeable for extended-residual formulations [2]. Furthermore, prosulfuron possesses a triazine ring rather than the pyrimidine ring found in nicosulfuron, leading to entirely different cleavage degradates (e.g., desmethyl analogues) that require compound-specific analytical standards for regulatory compliance and groundwater monitoring [1].

Hydrolytic Stability in Aqueous Environments

Prosulfuron demonstrates extended hydrolytic stability compared to non-o-benzene-substituted sulfonylureas. At 25 °C in a pH range of 5 to 7.5, prosulfuron maintains a degradation half-life of 49 to 399 days. In stark contrast, rimsulfuron and thifensulfuron-methyl degrade rapidly under similar conditions, exhibiting half-lives of only 0.06 to 12 days [1].

Evidence DimensionAqueous hydrolysis half-life (pH 5-7.5, 25 °C)
Target Compound Data49 to 399 days
Comparator Or BaselineRimsulfuron and thifensulfuron-methyl (0.06 to 12 days)
Quantified Difference>30-fold increase in maximum hydrolytic half-life
ConditionsAqueous solution, pH 5.0 to 7.5, 25 °C

Ensures prolonged shelf-life in aqueous suspensions and provides extended residual activity in field applications, preventing premature active ingredient degradation.

Target Enzyme Binding Affinity (ALS Inhibition)

In vitro assays evaluating recombinant Arabidopsis thaliana acetolactate synthase (ALS) reveal that prosulfuron is a high-affinity inhibitor. Prosulfuron achieves an IC50 of 2.88 × 10^-9 M against wild-type ALS, whereas the widely used comparator nicosulfuron requires a significantly higher concentration, exhibiting an IC50 of 7.14 × 10^-8 M [1].

Evidence DimensionIn vitro ALS inhibition (IC50)
Target Compound Data2.88 × 10^-9 M
Comparator Or BaselineNicosulfuron (7.14 × 10^-8 M)
Quantified Difference~25-fold lower IC50 (higher potency) for prosulfuron
ConditionsIn vitro enzyme activity assay, wild-type A. thaliana ALS

Allows formulators to achieve equivalent or higher herbicidal efficacy at substantially lower active ingredient loading rates, optimizing formulation costs.

pH-Dependent Solubility Shift for Formulation Engineering

Prosulfuron exhibits a steep pH-dependent solubility profile driven by its pKa of 3.76. In acidic environments (pH 5), its solubility is restricted to 87 mg/L, but it exponentially increases to 43,000 mg/L at pH 7.7 [1]. This dynamic range is broader than that of nicosulfuron, which shifts from 360 mg/L at pH 5.0 to 39,200 mg/L at pH 8.8[2].

Evidence DimensionAqueous solubility shift across pH gradient
Target Compound Data87 mg/L (pH 5) to 43,000 mg/L (pH 7.7)
Comparator Or BaselineNicosulfuron (360 mg/L at pH 5.0 to 39,200 mg/L at pH 8.8)
Quantified Difference~494-fold solubility increase over a narrower pH shift (2.7 units) for prosulfuron
ConditionsStandard aqueous solubility testing at ambient temperature

Enables the design of pH-responsive water-dispersible granules that remain stable in acidic storage but rapidly dissolve upon dilution in neutral/alkaline tank mixes.

Soil Persistence and Residual Activity

Prosulfuron is highly persistent in soil, particularly in high pH environments, with an estimated half-life ranging from 9 to 152 days. In contrast, nicosulfuron exhibits a much shorter soil half-life of approximately 21 days [1].

Evidence DimensionEstimated soil degradation half-life
Target Compound Data9 to 152 days (highly dependent on soil pH)
Comparator Or BaselineNicosulfuron (~21 days)
Quantified DifferenceUp to 7-fold longer maximum soil half-life for prosulfuron
ConditionsField and laboratory soil degradation studies

Dictates the selection of prosulfuron for long-term residual weed control programs, though it requires stricter crop rotation management.

Extended-Residual Agrochemical Formulations

Because prosulfuron possesses a hydrolytic half-life of up to 399 days at near-neutral pH—exceeding the <12-day half-life of rimsulfuron—it is a primary active ingredient for formulations requiring prolonged environmental persistence. It is specifically procured for pre- and post-emergence broadleaf control products where sustained residual activity is required [1].

High-Efficacy, Low-Loading Herbicidal Blends

Prosulfuron's high binding affinity to wild-type ALS (IC50 of 2.88 × 10^-9 M) is approximately 25-fold stronger than nicosulfuron [2]. This quantitative advantage makes it a highly suitable candidate for modern, low-dose water-dispersible granule (WDG) formulations, allowing manufacturers to reduce the total active ingredient volume per hectare while maintaining target efficacy standards.

pH-Responsive Tank Mix Engineering

Formulators leverage prosulfuron’s steep solubility shift—from 87 mg/L at pH 5 to 43,000 mg/L at pH 7.7 [3]—to design smart delivery systems. The compound is highly suited for solid formulations that remain chemically stable in slightly acidic microenvironments but undergo rapid, complete dissolution when introduced to neutral or slightly alkaline agricultural tank mixes.

Analytical Standards for Triazine-Cleavage Monitoring

Unlike pyrimidine-based sulfonylureas, prosulfuron degrades into distinct triazine-ring cleavage products and desmethyl analogues[3]. Consequently, high-purity prosulfuron is an essential analytical standard for environmental testing laboratories conducting groundwater monitoring, soil mobility assays, and regulatory compliance testing for sulfonylurea residues.

Color/Form

Colorless crystals

XLogP3

3.4

Flash Point

100.00 °C (212.00 °F) - closed cup

Density

1.45 g/cu cm at 20 °C

LogP

log Kow = 1.5 (pH 5.0), -0.21 (pH 6.9), -0.76 (pH 9.0) at 25 °C

Odor

Odorless

Melting Point

155 °C (decomp.)

UNII

NG7LE47J14

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Prosulfuron is a colorless, crystalline solid. It is odorless. It is soluble in water. It is a member of a group of chemicals called sulfonyl urea herbicides. USE: Prosulfuron is a herbicide used in some grains, on pastures and golf courses. It is not permitted for residential use. EXPOSURE: Workers who use prosulfuron may breathe in mists or have direct skin contact. Exposure to the general population is unlikely but may occur by inhalation and dermal contact when in areas recently treated with prosulfuron. Prosulfuron released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil under certain conditions. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for prosulfuron to cause toxic effect in humans were not available. Liver damage, changes in the blood, and decreased body weight were reported in laboratory animals following repeated exposure to moderate oral doses of prosulfuran. Impaired movement, decreased activity, and difficulty walking were observed in some laboratory animals exposed to a high oral dose. No evidence of infertility was observed in laboratory animals exposed to prosulfuran before and during pregnancy. Increased incidence of abortion, altered bone development, and decreased offspring body weight were observed following exposure to prosulfuran during pregnancy at high doses that also made the mothers sick. Mammary gland tumors were induced in some laboratory rats following lifetime oral exposure to prosulfuran. Tumors were not induced in laboratory mice following long term oral exposure to prosulfuran. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified prosulfuron as not likely to be carcinogenic to humans based on lack of clear evidence of carcinogenicity in laboratory animals. The potential for prosulfuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.63X10-8 mm Hg at 25 °C (OECD Guideline 104)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

94125-34-5

Wikipedia

Prosulfuron

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Prosulfuron is produced by reaction of 2- (3,3,3-trifluoropropyl)phenylsulfamoylchloride with 2-amino-4-methyl-6-methoxypyrimidine.
Preparation: W. Meyer, K. Oertle, European Patent Office patent 120814; eidem, United States of America patent 4671819 (1984, 1987 both to Ciba-Geigy)

Analytic Laboratory Methods

Adequate enforcement methodology, Method AG-590C (a high performance liquid chromatography method with column switching and ultraviolet (UV) detection), is available to enforce the tolerance expression.
A sensitive and very fast analytical method has been developed for the simultaneous quantification of sixteen sulfonylurea herbicides in surface water. An ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry method with solid phase extraction for sample cleanup has been developed for screening sixteen sulfonylurea herbicides (oxasulfuron, thifensulfuron-methyl, cinosulfuron, metsulfuron methyl, sulfometuron methyl, triasulfuron, rimsulfuron, ethametsulfuron methyl, sulfosulfuron, tribenuron methyl, bensulfuron methyl, iodosulfuron methyl, pyrazosulfuron ethyl, prosulfuron, chlorimuron ethyl, ethoxysulfuron) in water samples simultaneously within 12 min. Water samples were acidified, and the target herbicides were extracted by passing through ProElut C18 extraction cartridges. After drying by nitrogen flow, the cartridges were eluted with elution solvents, and the eluate was then evaporated to dryness, redissolved and analyzed. The mobile phase composed of 0.02% formic acid and acetonitrile using gradient elution. A triple quadrupole mass spectrometer equipped with an electrospray ionization source operated in the positive ion with selective reaction monitoring mode. Each of the analytes in all the samples was monitored using protonated molecule and its two characteristic fragment ions for confirmation. The limits of detection for all analytes were below 1.0 ng/mL, except for sulfosulfuron and prosulfuron, and limits of quantitation were between 1 and 8 ng/mL for this method. Three water types were used for the validation of the method.
A magnetic solid phase extraction (MSPE) method coupled with high-performance liquid chromatography (HPLC) was proposed for the determination of five sulfonylurea herbicides (bensulfuron-methyl, prosulfuron, pyrazosulfuron-ethyl, chlorimuron-ethyl and triflusulfuron-methyl) in environmental water samples. The magnetic adsorbent was prepared by incorporating Fe(3)O(4) nanoparticles and surfactant into a silica matrix according to a sol-gel procedure, which can provide surfactant free extracts during the eluting step to avoid chromatographic interference. The prepared adsorbent was used to extract the sulfonylurea herbicides in several kinds of water samples. The main factors affecting the extraction efficiency, including desorption conditions, extraction time, sample volume, and sample solution pH were optimized. Under the optimum conditions, good linearity was obtained within the range of 0.2-50.0 ug L(-1) for all analytes, with correlation coefficients ranging from 0.9993 to 0.9999. The enrichment factors were between 1200 and 1410, and the limits of detection were between 0.078 and 0.10 ug L(-1). The proposed method was successfully applied in the analysis of sulfonylurea herbicides in environmental samples (tap, reservoir, river, and rice field). The recoveries of the method ranged between 80.4% and 107.1%. This study reported for the first time the use of MSPE procedure in the preconcentration of sulfonylurea herbicides in environmental samples. The procedure proved to be efficient, environmentally friendly, and fast.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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